6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%
Overview
Description
6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% (6-C2MPH-95) is an organic compound belonging to the class of pyridines. It is a white, crystalline solid that is slightly soluble in water. It is used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential applications in medicinal chemistry and biochemistry. 6-C2MPH-95 has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to have anti-inflammatory effects and can be used to study the mechanism of action of drugs and their effects on the body. It has also been used as a starting material in the synthesis of various pharmaceuticals, including analgesics and anti-cancer agents. Additionally, 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act on a variety of biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as to inhibit the activity of enzymes involved in the synthesis of these mediators. Additionally, 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been found to have an effect on the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects, as well as to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators. Additionally, it has been found to have an effect on the expression of certain genes involved in cell proliferation and apoptosis. It has also been found to have an effect on the activity of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high purity and stability. It is easy to store and handle, and its purity can be easily monitored. Additionally, it is relatively inexpensive and can be purchased from a variety of suppliers. However, one of the main limitations of using 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.
Future Directions
The potential future directions for research and development of 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% include further investigation into its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and biochemistry. Additionally, further research could be conducted into its potential use in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals. Additionally, further research could be conducted into its potential use as an intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use as a starting material in the synthesis of other compounds.
Synthesis Methods
6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with 2-hydroxy pyridine in the presence of a suitable acid catalyst. This reaction produces an intermediate, 3-chloro-2-methyl-6-hydroxypyridine, which is then reacted with sodium hydroxide to form 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%. The reaction conditions need to be carefully monitored to ensure high yields and purity of the final product.
properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-9(4-2-5-10(8)13)11-6-3-7-12(15)14-11/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEHNIYCNIXULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682842 | |
Record name | 6-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111111-61-5 | |
Record name | 6-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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